molecular formula C24H20N6O2S B11039943 N-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide

N-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide

Cat. No.: B11039943
M. Wt: 456.5 g/mol
InChI Key: WJQXDJOQRUXEJH-UHFFFAOYSA-N
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Description

N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine is a complex organic compound that features a quinazoline and phenothiazine moiety. Compounds containing these structures are often studied for their potential pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine typically involves multi-step organic reactions. The process might start with the preparation of the quinazoline and phenothiazine intermediates, followed by their coupling through a guanidine linkage. Common reagents used in these reactions include methoxy and methyl substituents, and the reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen, potentially altering the pharmacological properties of the compound.

    Reduction: This involves the addition of hydrogen or removal of oxygen, which can change the compound’s reactivity.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxide derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antitumor activities.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and phenothiazine moieties might bind to these targets, modulating their activity and leading to the observed biological effects. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine analogs: Compounds with similar structures but different substituents.

    Quinazoline derivatives: Compounds containing the quinazoline moiety, often studied for their pharmacological properties.

    Phenothiazine derivatives: Known for their use in antipsychotic medications and other therapeutic applications.

Uniqueness

N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine is unique due to its specific combination of quinazoline and phenothiazine structures, which might confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C24H20N6O2S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(E)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide

InChI

InChI=1S/C24H20N6O2S/c1-14-16-13-15(32-2)11-12-17(16)27-23(26-14)28-22(25)29-24(31)30-18-7-3-5-9-20(18)33-21-10-6-4-8-19(21)30/h3-13H,1-2H3,(H3,25,26,27,28,29,31)

InChI Key

WJQXDJOQRUXEJH-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)/N=C(\N)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)OC

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)OC

Origin of Product

United States

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